molecular formula C18H21N3OS B5755594 N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide

N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5755594
M. Wt: 327.4 g/mol
InChI Key: KJPAILAHUMAHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide, commonly known as DABCO-CNTB, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the class of carbonic anhydrase inhibitors, which are known for their ability to regulate the activity of carbonic anhydrase enzymes in the body.

Mechanism of Action

DABCO-CNTB exerts its carbonic anhydrase inhibitory activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions has been shown to have therapeutic potential in various disease states.
Biochemical and Physiological Effects:
DABCO-CNTB has been shown to have significant biochemical and physiological effects in various disease models. In animal models of glaucoma, DABCO-CNTB has been shown to reduce intraocular pressure, which is a key factor in the development and progression of glaucoma. In animal models of epilepsy, DABCO-CNTB has been shown to reduce seizure frequency and duration. In cancer models, DABCO-CNTB has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DABCO-CNTB is its high purity and excellent yield, which makes it an ideal compound for use in scientific research. Additionally, the carbonic anhydrase inhibitory activity of DABCO-CNTB has been well characterized, making it a reliable tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one limitation of DABCO-CNTB is its potential toxicity, which must be carefully considered when using this compound in lab experiments.

Future Directions

There are several potential future directions for research on DABCO-CNTB. One promising area of research is the development of novel carbonic anhydrase inhibitors based on the structure of DABCO-CNTB. Additionally, further studies are needed to fully understand the mechanisms underlying the therapeutic effects of DABCO-CNTB in various disease states. Finally, the potential toxicity of DABCO-CNTB must be further investigated to ensure its safety for use in humans.

Synthesis Methods

The synthesis of DABCO-CNTB involves the reaction of 4-(diethylamino)aniline with carbon disulfide and subsequent reaction with benzoyl chloride. The resulting compound is then treated with DABCO to yield the final product. This synthesis method has been optimized to yield high purity DABCO-CNTB with excellent yield.

Scientific Research Applications

DABCO-CNTB has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is its use as a carbonic anhydrase inhibitor. Carbonic anhydrase enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of various diseases, including glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-3-21(4-2)16-12-10-15(11-13-16)19-18(23)20-17(22)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPAILAHUMAHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.